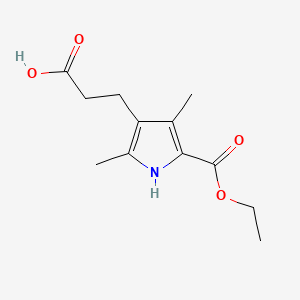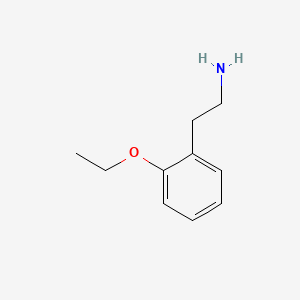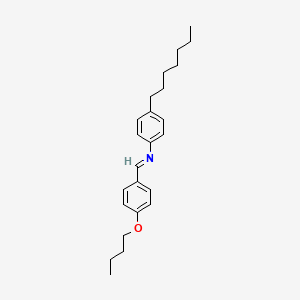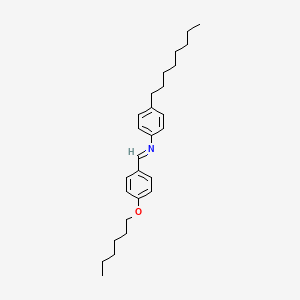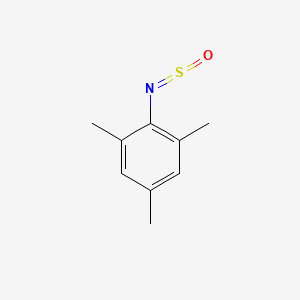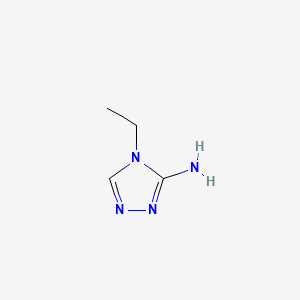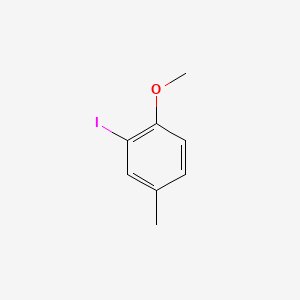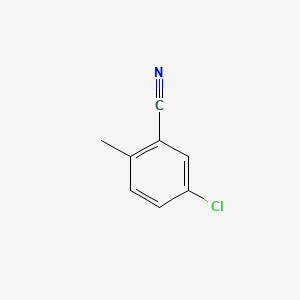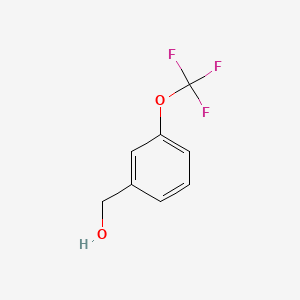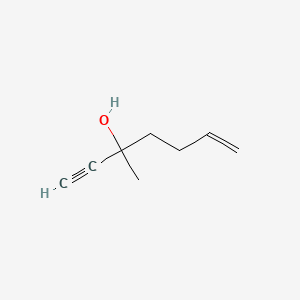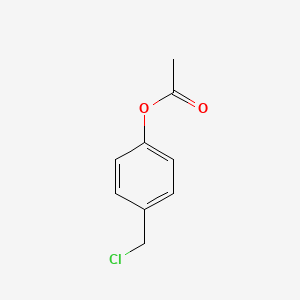
4-(氯甲基)苯乙酸酯
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the photolysis of 4-chloroaniline to generate phenyl cations, which can undergo further reactions . Another method includes the Wittig synthesis, which is used to prepare precursors for hemiterpenoid synthons . Additionally, the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl from ethyl 4-chloroacetoacetate through a series of reactions including Sulfide etherification and Nenitzescu reactions indicates the versatility of chloroacetate derivatives in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods and computational studies. For instance, the FT-IR and FT-Raman spectra of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate were recorded and analyzed, with vibrational wavenumbers computed using density functional theory . Similarly, the optimized molecular structure and vibrational frequencies of 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate were investigated, revealing insights into the charge transfer within the molecule .
Chemical Reactions Analysis
The reactivity of related phenyl acetate compounds has been studied extensively. For example, the generation of the phenyl cation from 4-chloroaniline and its subsequent reactions, including electrophilic substitution and reduction, demonstrate the potential pathways for chemical transformations . The kinetics and mechanisms of aromatic halogen substitution of aryl acetates with molecular chlorine have also been explored, providing insights into the reactivity of the acetoxy-group .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. The crystal structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate was determined, showing the compound's conformation and hydrogen bonding network . The electrochemical behavior of chloromethylene-acenaphthenone in a mixed solvent system was investigated, revealing the reduction potentials and mechanisms . Additionally, the crystallographic and NMR evidence for the enol tautomer of 3-methoxy-4-hydroxy-5-chloro-phenylpyruvic acid and its acetate ester provided insights into the tautomeric forms and their stability .
科学研究应用
锂离子电池中的电解质添加剂
4-(氯甲基)苯乙酸酯已在锂离子电池的背景下进行了研究。一项研究比较了苯乙酸酯(PA)及其氟取代衍生物4-氟苯乙酸酯(4-FPA)作为电解质添加剂的性能。研究发现,4-FPA形成的固体电解质界面(SEI)比PA提供了更好的保护,从而改善了锂离子电池的循环稳定性。这意味着苯乙酸酯的衍生物,如4-(氯甲基)苯乙酸酯,在提高电池性能方面可能具有重要意义(Li et al., 2014)。
振动光谱研究
4-(氯甲基)苯乙酸酯已经成为振动光谱研究的对象。其中一项研究涉及记录和分析苯乙酸酯衍生物的FT-IR和FT-Raman光谱。这些研究对于理解类似4-(氯甲基)苯乙酸酯这样的化合物的分子结构和动力学至关重要,这对化学和材料科学的各个领域都具有重要意义(Madhavan et al., 2009)。
有机化学中的合成和转化
在有机合成领域,研究探讨了与4-(氯甲基)苯乙酸酯相关的化合物的反应。一个例子是从氯甲基磷酸酯合酶酸酯合成酰氧基(氯甲基)磷酸酯和酰氧基(氯甲基)磷酸酯,这显示了氯甲基化合物在创造各种有机分子方面的多功能性(Khailova et al., 1998)。
聚合物化学和材料科学
在材料科学中,研究集中于应用氯甲基苯基化合物制备专用聚合物。例如,一项关于使用4-(氯甲基)苯基三氯硅烷制备两性硅胶纳米颗粒的研究突显了其在法医科学中检测潜在指纹方面的潜力。这表明氯甲基苯基化合物在先进材料合成中的广泛实用性(Huang et al., 2015)。
安全和危害
4-(Chloromethyl)phenyl acetate is classified as Acute Tox. 4 Oral, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
属性
IUPAC Name |
[4-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCXSCDWKJWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192806 | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)phenyl acetate | |
CAS RN |
39720-27-9 | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

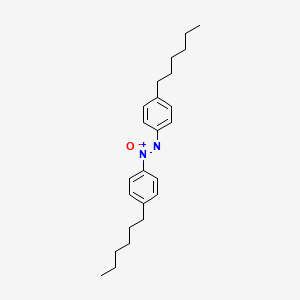
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
